C29H28F2N2O3

Beschreibung

Chemical Name: 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide

Molecular Formula: C29H28F2N2O3

Molecular Weight: 490.55 g/mol

Key Features:

- A benzamide derivative with a tert-butyl group at the para position of the benzene ring, enhancing steric bulk and lipophilicity.

- 2,4-difluorophenyl substituent, contributing to metabolic stability and binding affinity via halogen interactions.

Eigenschaften

Molekularformel |

C29H28F2N2O3 |

|---|---|

Molekulargewicht |

490.5 g/mol |

IUPAC-Name |

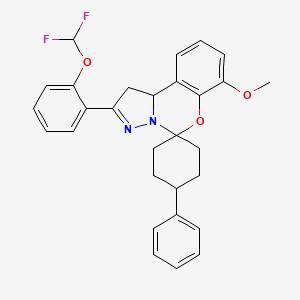

2-[2-(difluoromethoxy)phenyl]-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

InChI |

InChI=1S/C29H28F2N2O3/c1-34-26-13-7-11-22-24-18-23(21-10-5-6-12-25(21)35-28(30)31)32-33(24)29(36-27(22)26)16-14-20(15-17-29)19-8-3-2-4-9-19/h2-13,20,24,28H,14-18H2,1H3 |

InChI-Schlüssel |

RUSTVRUXNCAZIA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von C29H28F2N2O3 umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein üblicher Weg beinhaltet die Reaktion von 4-Fluorbenzaldehyd mit geeigneten Reagenzien, um das Fluorphenyl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann weiteren Reaktionen unterzogen, einschließlich Cyclisierung und Acylierung, um die endgültige Verbindung zu bilden .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von C29H28F2N2O3 großtechnische Reaktionen unter optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und die automatisierte Reaktionsüberwachung werden oft eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung unter Verwendung von Halogenierungsmitteln wie Brom oder Chlor.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

C29H28F2N2O3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Fluoreszenzsonde in der biologischen Bildgebung.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Eingesetzt bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von C29H28F2N2O3 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es wird angenommen, dass es seine Wirkungen durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt und so deren Aktivität moduliert. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung variieren, aber häufige Zielstrukturen sind Proteine, die an Signaltransduktion und Stoffwechselwegen beteiligt sind .

Ähnliche Verbindungen:

- 2,2-bis(4-Fluorphenyl)-N-(3-{3-oxo-3H-spiro[2-benzofuran-1,4’-piperidin]-1’-yl}propyl)acetamid

- (2R)-2-{[(1S)-2-Cyclopropancarbonyl-1-(4-Fluorphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-[(4-Fluorphenyl)methyl]propanamid

Vergleich: C29H28F2N2O3 zeichnet sich durch seine einzigartigen strukturellen Merkmale aus, wie zum Beispiel den Spiro-Benzofuran-Piperidin-Rest, der spezifische chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine verbesserte Stabilität, Selektivität und Wirksamkeit in seinen Anwendungen aufweisen .

Wirkmechanismus

The mechanism of action of C29H28F2N2O3 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Compound A: C29H40FN3O6S (CAS 289042-12-2)

Molecular Weight : 577.71 g/mol

Structural Differences :

- Replacement of one fluorine atom with a sulfonic acid group (O6S) , increasing polarity and acidity.

- Extended alkyl chain (C40 vs. C28), enhancing molecular weight and likely reducing solubility.

- Additional amine group (N3) in the backbone, altering electronic properties.

Key Comparisons :

| Property | C29H28F2N2O3 | C29H40FN3O6S |

|---|---|---|

| Solubility | Moderate (logP ~4.5) | Low (logP ~6.2) |

| Reactivity | Halogen-mediated | Sulfonic acid-mediated |

| Synthetic Yield | Not reported | 72–85% (DMF/K2CO3) |

The sulfur-containing compound may exhibit enhanced protein binding due to sulfonic acid’s ionic interactions but suffers from lower solubility, limiting bioavailability .

Compound B: C27H30N6O3 (CAS 1022150-11-3)

Molecular Weight : 486.57 g/mol

Structural Differences :

- two fluorines), decreasing metabolic stability.

- Shorter alkyl chain (C27 vs. C29), reducing steric hindrance.

Key Comparisons :

| Property | This compound | C27H30N6O3 |

|---|---|---|

| Molecular Weight | 490.55 g/mol | 486.57 g/mol |

| LogP | ~4.5 | ~3.8 (more hydrophilic) |

| Synthetic Complexity | High (multi-step) | Moderate (DMF/Cs2CO3) |

Compound B’s nitrogen-rich structure suggests applications in kinase inhibition or nucleic acid interactions, whereas the fluorinated benzamide (this compound) is better suited for CNS targets due to blood-brain barrier penetration .

Impact of Structural Variations on Properties

- Fluorine vs. Sulfur : Fluorine’s electronegativity enhances binding precision, while sulfur introduces polarizability and acidity, altering target selectivity .

- Molecular Weight : Higher MW in Compound A correlates with lower solubility, as per the "molecular weight-solubility inverse relationship" .

- Nitrogen Content : Compound B’s six nitrogen atoms increase water solubility but may reduce membrane permeability compared to the lipophilic this compound .

Biologische Aktivität

C29H28F2N2O3 is a chemical compound whose biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by its two fluorine atoms, which can influence its biological activity through various mechanisms. The compound's molecular weight is 486.54 g/mol, and it features a combination of aromatic rings and functional groups that contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of proteasome activity. This inhibition is crucial for therapeutic applications, particularly in cancer treatment and parasitic diseases.

- Proteasome Inhibition : The compound has been shown to inhibit the chymotrypsin-like (ChT-L) activity of the 20S proteasome, with inhibition constants (Ki) in the submicromolar range. This suggests a potent interaction with the proteasome, which is vital for protein degradation in cells .

- Antiparasitic Activity : Studies have indicated that this compound may also target specific proteases involved in the life cycle of parasites such as Trypanosoma brucei, making it a candidate for treating diseases like African sleeping sickness .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Proteasome Inhibitors : A detailed investigation involving docking studies revealed that this compound binds non-covalently to the proteasome, suggesting a potential for selective inhibition without the adverse effects associated with covalent inhibitors .

- Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed significant inhibition against Trypanosoma brucei, with some analogs achieving Ki values as low as 38 pM, indicating high potency .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.